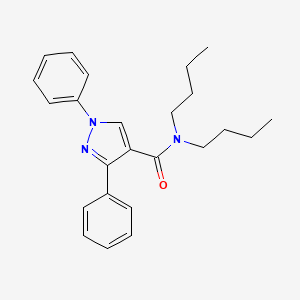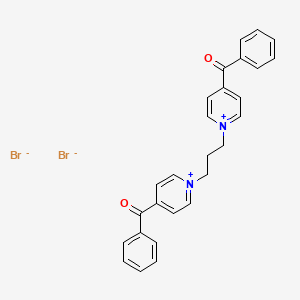
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a small molecule drug that is currently being investigated for its potential therapeutic use in treating neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.
作用機序
The mechanism of action of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is thought to involve the modulation of the glutamatergic system in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is thought to enhance the function of a specific subtype of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor, which is involved in these processes.
Biochemical and Physiological Effects
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of BDNF in the brain, which is thought to be responsible for its antidepressant effects. BDNF is a protein that promotes the survival and growth of neurons, and is involved in the formation of new synapses. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders, although the exact mechanism of this effect is not yet fully understood.
実験室実験の利点と制限
One advantage of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that it has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. One limitation of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, and more research is needed to elucidate the exact pathways involved.
将来の方向性
There are several potential future directions for research on 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the glutamatergic system in the brain. Another area of focus could be on investigating its potential therapeutic use in other neuropsychiatric disorders, such as substance abuse disorders. Finally, there is potential for the development of new analogues of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile that may have improved efficacy and/or reduced side effects.
合成法
The synthesis of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves several steps, including the condensation of 2-ethoxybenzaldehyde with malononitrile, followed by the cyclization of the resulting intermediate with dimethylformamide dimethylacetal. The final step involves the reaction of the resulting compound with dimethylamine to produce 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile.
科学的研究の応用
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have potential therapeutic effects in preclinical models of neuropsychiatric disorders. In animal models of depression, 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
特性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-24-17-8-6-5-7-14(17)19-15-10-9-13(23(2)3)11-18(15)25-20(22)16(19)12-21/h5-11,19H,4,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUDNAIMFWPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5397958 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)


![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)